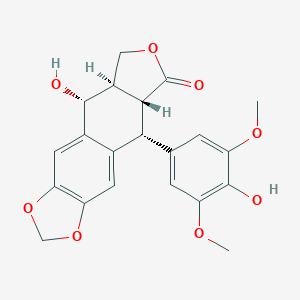

4'-Demethylpodophyllotoxin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-BTINSWFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311785 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40505-27-9 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylpodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 4'-Demethylpodophyllotoxin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Demethylpodophyllotoxin (DOP), a lignan (B3055560) derived from the Podophyllum species, has emerged as a potent anti-cancer agent. Its cytotoxic effects are attributed to a multi-faceted mechanism of action that primarily involves the disruption of cellular division and the induction of programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms of DOP, focusing on its role as a topoisomerase II inhibitor and a microtubule-destabilizing agent. Furthermore, this document elucidates the intricate signaling pathways, particularly the PI3K/AKT/mTOR axis, that are modulated by DOP, leading to cell cycle arrest and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

Podophyllotoxin (B1678966) and its derivatives have long been a cornerstone in the development of chemotherapeutic agents. 4'-Demethylpodophyllotoxin, a key natural analog, has demonstrated significant cytotoxic potential against a variety of cancer cell lines. Its mechanism of action is complex, involving the dual inhibition of critical cellular processes: DNA replication and mitosis. This guide will delve into the molecular intricacies of these mechanisms, providing a granular understanding for researchers in oncology and drug discovery.

Core Mechanisms of Action

Inhibition of Topoisomerase II

Topoisomerase II is a crucial enzyme that alters DNA topology by catalyzing the transient double-strand breakage and re-ligation of DNA, a process essential for DNA replication, transcription, and chromosome segregation. 4'-Demethylpodophyllotoxin and its derivatives act as topoisomerase II poisons. They do not inhibit the enzyme's DNA cleavage activity but rather stabilize the covalent complex formed between topoisomerase II and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These breaks trigger a DNA damage response, which, if irreparable, ultimately leads to apoptotic cell death[1][2].

Inhibition of Microtubule Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the cytoskeleton, playing a pivotal role in cell structure, transport, and the formation of the mitotic spindle during cell division. 4'-Demethylpodophyllotoxin and its parent compound, podophyllotoxin, are potent inhibitors of microtubule assembly[3]. They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis[3].

Signaling Pathways Modulated by 4'-Demethylpodophyllotoxin

The PI3K/AKT/mTOR Signaling Pathway

A significant body of evidence points to the modulation of the PI3K/AKT/mTOR pathway as a central element of 4'-Demethylpodophyllotoxin's anti-cancer activity. This pathway is a critical regulator of cell survival, proliferation, and growth. In many cancers, this pathway is aberrantly activated, promoting tumorigenesis.

4'-Demethylpodophyllotoxin has been shown to suppress the PI3K/AKT/mTOR signaling cascade[4]. This inhibition is characterized by a decrease in the phosphorylation of key downstream effectors, including AKT and mTOR[5]. The inhibition of this pro-survival pathway by DOP shifts the cellular balance towards apoptosis.

dot

Caption: PI3K/AKT/mTOR signaling pathway inhibition by 4'-Demethylpodophyllotoxin.

Downstream effects of PI3K/AKT/mTOR inhibition by DOP include:

-

Regulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members[6][7][8][9]. The PI3K/AKT pathway promotes the expression and function of anti-apoptotic Bcl-2 proteins. By inhibiting this pathway, DOP can decrease the levels of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.

-

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program[6][10]. The inhibition of the PI3K/AKT pathway by DOP can lead to the activation of the caspase cascade, resulting in the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Induction of Cell Cycle Arrest

By disrupting microtubule formation, 4'-Demethylpodophyllotoxin effectively halts the cell cycle at the G2/M transition. This arrest is mediated by the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome alignment before segregation. The inability to form a functional mitotic spindle activates this checkpoint, preventing cells from proceeding into anaphase and ultimately triggering apoptosis.

dot

Caption: Mechanism of G2/M cell cycle arrest induced by 4'-Demethylpodophyllotoxin.

Quantitative Data

The cytotoxic activity of 4'-Demethylpodophyllotoxin and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD1 | Colorectal Carcinoma | 0.1224 | [11] |

| HCT-116 | Colorectal Carcinoma | 0.1552 | [11] |

| HeLa | Cervical Cancer | 0.08 | [12] |

| CV-1 | Monkey Kidney Fibroblast | 0.1 | [12] |

| A549 | Lung Carcinoma | 0.35 (Derivative E5) | [13] |

| MCF-7 | Breast Adenocarcinoma | >20 (Derivative 28) | [6] |

| HepG2 | Hepatocellular Carcinoma | 2.18 (Derivative 28) | [6] |

| MGC-803 | Gastric Cancer | Sub-micromolar (Derivative 7d) | [14] |

Note: IC50 values can vary depending on the specific derivative and the experimental conditions.

Experimental Protocols

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase II Reaction Buffer

-

ATP solution

-

4'-Demethylpodophyllotoxin (or derivative) stock solution

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

Ethidium (B1194527) Bromide

-

Loading Dye

Procedure:

-

Prepare reaction mixtures on ice containing 1x Topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and ATP (e.g., 1 mM).

-

Add varying concentrations of 4'-Demethylpodophyllotoxin to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding human Topoisomerase IIα (e.g., 2-5 units).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding SDS to a final concentration of 1% and Proteinase K to a final concentration of 50 µg/mL.

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Add loading dye to the samples and load onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualize the DNA bands under UV light. An increase in the linear DNA band indicates topoisomerase II poisoning.

dot

Caption: Experimental workflow for the Topoisomerase II DNA cleavage assay.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity (light scattering).

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (B35011) (as a polymerization enhancer)

-

4'-Demethylpodophyllotoxin stock solution

-

Temperature-controlled microplate reader

Procedure:

-

Pre-warm the microplate reader to 37°C.

-

Prepare a tubulin polymerization mixture on ice containing tubulin (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with GTP (e.g., 1 mM) and glycerol (e.g., 10%).

-

Add varying concentrations of 4'-Demethylpodophyllotoxin to the wells of a 96-well plate. Include a vehicle control and a known microtubule inhibitor (e.g., colchicine) as a positive control.

-

Initiate the polymerization by adding the cold tubulin polymerization mixture to the wells.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

A decrease in the rate and extent of the absorbance increase in the presence of 4'-Demethylpodophyllotoxin indicates inhibition of microtubule polymerization.

dot

Caption: Experimental workflow for the in vitro microtubule polymerization assay.

Conclusion

4'-Demethylpodophyllotoxin exerts its potent anti-cancer effects through a dual mechanism of action, targeting both DNA replication via topoisomerase II inhibition and cell division through the disruption of microtubule dynamics. Its ability to modulate the PI3K/AKT/mTOR signaling pathway further underscores its therapeutic potential by promoting apoptosis in cancer cells. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic applications of 4'-Demethylpodophyllotoxin and to develop novel, more effective anti-cancer drugs based on its scaffold. Continued research into the nuanced molecular interactions and signaling cascades affected by this compound will be crucial in optimizing its clinical utility.

References

- 1. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 5. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of 4'-Demethylpodophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 4'-Demethylpodophyllotoxin, a lignan (B3055560) of significant interest for its cytotoxic and potential anticancer properties. This document offers a comprehensive overview of its distribution in the plant kingdom, quantitative data on its concentration in various species, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway and a key signaling pathway it influences.

Natural Sources of 4'-Demethylpodophyllotoxin

4'-Demethylpodophyllotoxin is a naturally occurring aryltetralin lignan found in a variety of plant species. Its presence is most prominently documented in the family Berberidaceae, particularly within the genus Podophyllum. However, it is also found in other genera, offering alternative and potentially more sustainable sources for this valuable compound.

The primary and most well-studied sources include:

-

Podophyllum hexandrum Royle (Himalayan Mayapple or Indian Mayapple) : Considered one of the richest sources of podophyllotoxin (B1678966) and its derivatives, including 4'-Demethylpodophyllotoxin. The rhizomes and roots of this endangered species are known to accumulate high concentrations of these lignans.

-

Podophyllum peltatum L. (American Mayapple) : Another significant source of podophyllotoxin-related lignans. While generally containing lower concentrations than its Himalayan counterpart, it is more widely distributed in North America[1].

-

Dysosma pleiantha (Hance) Woodson : This species, also in the Berberidaceae family, has been identified as a source of 4'-Demethylpodophyllotoxin and other related lignans[2].

-

Other Genera : Species within the genera Juniperus (Cupressaceae) and Hernandia (Hernandiaceae) have also been reported to contain podophyllotoxin and its analogues, although typically in lower quantities.

Quantitative Analysis of 4'-Demethylpodophyllotoxin

The concentration of 4'-Demethylpodophyllotoxin can vary significantly depending on the plant species, the specific plant part, the geographical location of the plant, and the developmental stage. The following tables summarize the available quantitative data from various studies.

Table 1: Concentration of 4'-Demethylpodophyllotoxin and Related Lignans in Sinopodophyllum hexandrum (Royle) T.S. Ying (Roots and Rhizomes) from Different Locations in China

| Location Code | Geographic Origin | 4'-Demethylpodophyllotoxin (mg/g) | Podophyllotoxin (mg/g) | 4'-Demethylepipodophyllotoxin (mg/g) |

| S1 | Jingyuan, Ningxia | ~1.5 | ~28.0 | ~0.8 |

| S2 | Mei county, Shaanxi | ~1.2 | ~25.0 | ~0.7 |

| S3 | Huzhu, Qinghai | ~1.8 | ~35.0 | ~1.0 |

| S4 | Yongdeng, Gansu | ~1.0 | ~22.0 | ~0.6 |

| S5 | Kangding, Sichuan | ~2.5 | ~45.0 | ~1.5 |

| S6 | Shangri-la, Yunnan | ~3.0 | ~50.0 | ~1.8 |

| S7 | Nyingchi, Tibet | ~2.8 | ~48.0 | ~1.6 |

| S8 | Diebu, Gansu | ~2.2 | ~40.0 | ~1.2 |

Data is estimated from a graphical representation in the cited literature and should be considered approximate. For precise values, refer to the original publication.

Experimental Protocols

Extraction and Isolation of 4'-Demethylpodophyllotoxin from Plant Material

This protocol provides a general methodology for the extraction and isolation of 4'-Demethylpodophyllotoxin from the dried and powdered rhizomes of Podophyllum hexandrum.

Materials:

-

Dried and powdered rhizomes of Podophyllum hexandrum

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Soxhlet apparatus

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for TLC visualization

Procedure:

-

Soxhlet Extraction:

-

Accurately weigh approximately 100 g of dried, powdered rhizome material.

-

Place the powdered material in a thimble and insert it into the Soxhlet apparatus.

-

Extract the material with methanol for 8-12 hours.

-

-

Solvent Evaporation:

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which will contain the lignans.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a lignan-rich fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Load the lignan-rich fraction onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

-

Fraction Analysis and Purification:

-

Develop the TLC plates in a suitable solvent system (e.g., toluene:ethyl acetate, 7:3 v/v).

-

Visualize the spots under a UV lamp (254 nm). The spot corresponding to 4'-Demethylpodophyllotoxin can be identified by comparison with a standard.

-

Pool the fractions containing 4'-Demethylpodophyllotoxin and evaporate the solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-water).

-

Quantification of 4'-Demethylpodophyllotoxin using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of 4'-Demethylpodophyllotoxin in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B; 30-35 min, 100-30% B; 35-40 min, 30% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of 4'-Demethylpodophyllotoxin standard in methanol (1 mg/mL).

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.

-

-

Sample Preparation:

-

Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solutions.

-

Identify the peak for 4'-Demethylpodophyllotoxin in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of 4'-Demethylpodophyllotoxin in the sample by using the calibration curve.

-

Visualizations

Biosynthetic Pathway of Podophyllotoxin Lignans

The biosynthesis of podophyllotoxin and its derivatives originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. The following diagram illustrates the key steps leading to the formation of the core lignan structure.

Experimental Workflow for Extraction and Quantification

The following diagram outlines the general workflow for the extraction, isolation, and quantification of 4'-Demethylpodophyllotoxin from a plant source.

Postulated Involvement in Chk2 Signaling Pathway

4'-demethyl-deoxypodophyllotoxin glucoside, a derivative of 4'-Demethylpodophyllotoxin, has been shown to exhibit anticancer activity by altering the Chk2 (Checkpoint Kinase 2) signaling pathway in breast cancer cells. Chk2 is a critical transducer in the DNA damage response pathway. The following diagram illustrates a simplified model of this pathway and the potential point of influence by 4'-Demethylpodophyllotoxin derivatives.

References

The Dawn of a Potent Anticancer Agent: A Technical Chronicle of 4'-Demethylpodophyllotoxin's Discovery and Development

An in-depth exploration of the historical milestones, discovery, and scientific evolution of 4'-Demethylpodophyllotoxin, a pivotal natural product in the landscape of cancer chemotherapy. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the journey from its natural origins to its role as a precursor for clinically vital anticancer drugs and its own emerging therapeutic potential.

A Historical Perspective: From Traditional Medicine to Modern Oncology

The story of 4'-Demethylpodophyllotoxin is intrinsically linked to its parent compound, podophyllotoxin (B1678966). For centuries, extracts from the rhizomes of Podophyllum species, such as the American mayapple (Podophyllum peltatum) and the Himalayan mayapple (Sinopodophyllum hexandrum), were utilized in traditional medicine for a variety of ailments.[1] The remarkable cytotoxic properties of these extracts led to the isolation of podophyllotoxin in 1880 by Podwyssotzki.[1][2] However, it was not until the 1930s that the complex chemical structure of this aryltetralin-type lignan (B3055560) was fully elucidated.[1]

Initial investigations into podophyllotoxin's clinical utility as an anticancer agent were hampered by its significant systemic toxicity, including gastrointestinal issues, neurotoxicity, and bone marrow suppression.[1] This challenge spurred a new chapter in medicinal chemistry: the quest for less toxic, yet equally potent, derivatives. This endeavor ultimately led to the discovery and synthesis of 4'-Demethylpodophyllotoxin and its epimer, 4'-demethylepipodophyllotoxin (B1664165), which became the foundational scaffolds for some of the most important anticancer drugs in modern medicine.[3][4]

The Pivotal Role of 4'-Demethylpodophyllotoxin in Drug Development

4'-Demethylpodophyllotoxin and its stereoisomer, 4'-demethylepipodophyllotoxin, are key intermediates in the semi-synthesis of the clinically successful anticancer drugs etoposide (B1684455) and teniposide (B1684490).[3][5] These drugs represented a significant breakthrough, exhibiting a different mechanism of action from the parent podophyllotoxin. While podophyllotoxin inhibits the polymerization of tubulin, thereby disrupting microtubule formation during mitosis, etoposide and teniposide act as inhibitors of the enzyme topoisomerase II.[2][6] This inhibition leads to the stabilization of the enzyme-DNA cleavable complex, resulting in double-strand DNA breaks and ultimately triggering apoptosis in cancer cells.[6]

The journey to these life-saving drugs involved extensive structural modifications of the podophyllotoxin molecule. The 4'-demethylation of podophyllotoxin proved to be a critical step in unlocking this altered and clinically valuable biological activity.[4]

Quantitative Analysis of Biological Activity

The cytotoxic potential of 4'-Demethylpodophyllotoxin (DOP) and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4'-Demethylpodophyllotoxin (DOP) | DLD1 | Colorectal Cancer | 0.1224 | [1] |

| 4'-Demethylpodophyllotoxin (DOP) | HCT-116 | Colorectal Cancer | 0.1552 | [1] |

| 4'-demethylepipodophyllotoxin | CCRF-CEM | Human Leukemic Lymphoblasts | 0.1 - 0.25 | [7] |

| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | HL-60 | Promyelocytic Leukemia | 0.04 | [8] |

| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | A-549 | Lung Carcinoma | <0.01 | [8] |

Pharmacokinetic Profile of 4'-Demethylpodophyllotoxin

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of a drug candidate.

| Parameter | Value | Conditions | Reference |

| Cmax | 42.4 ± 14.6 ng/ml | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |

| Tmax | 1.60 ± 0.92 h | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |

| T1/2z | 3.35 ± 0.85 h | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |

| AUC(0-t) | 262 ± 122 ng·h/ml | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |

| AUC(0-∞) | 301 ± 129 ng·h/ml | Oral administration of 367 mg/kg Diphylleia sinensis extract in rats | [3] |

Experimental Protocols: From Plant to Potent Compound

Isolation of Podophyllotoxin from Podophyllum Rhizomes

The starting point for the synthesis of 4'-Demethylpodophyllotoxin is the isolation of its precursor, podophyllotoxin, from natural sources.

Objective: To extract and isolate podophyllotoxin from the dried and powdered rhizomes of Podophyllum emodi.

Materials:

-

Dried and powdered Podophyllum emodi rhizomes

-

Ethyl acetate (B1210297)

-

Water

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform (B151607):methanol mixture)

Procedure:

-

Extraction: The powdered rhizomes are extracted with ethanol with heating. The mixture is then cooled and filtered. The residue is re-extracted with ethanol to ensure complete extraction of the lignans (B1203133).[9]

-

Solvent Partitioning: The combined ethanol extracts are concentrated under reduced pressure. The concentrated extract is then suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar lignans including podophyllotoxin, is collected.[9]

-

Purification: The ethyl acetate extract is concentrated to dryness. The crude podophyllotoxin is then purified using column chromatography on silica gel. The column is eluted with a suitable solvent system, such as a gradient of chloroform and methanol, to separate podophyllotoxin from other co-extracted compounds.[10]

-

Crystallization: The fractions containing pure podophyllotoxin are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent to yield pure podophyllotoxin crystals.[9]

Synthesis of 4'-Demethylepipodophyllotoxin from Podophyllotoxin

The demethylation of the 4'-methoxyphenyl group of podophyllotoxin is a key chemical transformation.

Objective: To synthesize 4'-demethylepipodophyllotoxin by demethylation of podophyllotoxin.

Method 1: Demethylation with Methanesulfonic Acid and D,L-Methionine

Materials:

-

Podophyllotoxin

-

Trifluoroacetic acid

-

D,L-Methionine

-

Methanesulfonic acid

-

Ethyl acetate

-

Ice

Procedure:

-

Dissolution: Podophyllotoxin (100 g, 0.24 mol) is dissolved in trifluoroacetic acid (186 ml) with stirring.[5]

-

Reagent Addition: The reaction mixture is cooled to 0°C. A solution of D,L-methionine (198 g, 1.32 mol) in methanesulfonic acid (500 ml) is added while maintaining the temperature between 10 and 20°C. An additional 200 ml of methanesulfonic acid is then added.[5]

-

Reaction: The mixture is stirred for 1 hour at this temperature.[5]

-

Work-up: The reaction mixture is poured into a mixture of 4 liters of water and ice, causing the product to precipitate. The precipitate is then extracted with ethyl acetate.[5]

-

Purification: The combined organic phases are washed, dried, and concentrated to yield 4'-demethylepipodophyllotoxin. The crude product can be further purified by recrystallization.[5]

Yields: Reported yields for this method can be as high as 80-94%.[5][11]

Cytotoxicity Assessment using CCK-8 Assay

The in vitro anticancer activity is commonly assessed by determining the effect of the compound on cell proliferation.

Objective: To determine the IC50 value of 4'-Demethylpodophyllotoxin on colorectal cancer cell lines.

Materials:

-

DLD1 or HCT-116 colorectal cancer cells

-

Cell culture medium and supplements

-

4'-Demethylpodophyllotoxin (DOP)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of DOP. A control group with no drug treatment is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

CCK-8 Assay: After the incubation period, the CCK-8 solution is added to each well, and the plates are incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[1]

Mechanism of Action: Signaling Pathways and Molecular Interactions

Recent research has shed light on the specific molecular mechanisms underlying the anticancer effects of 4'-Demethylpodophyllotoxin, particularly its ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

The PI3K/AKT Signaling Pathway

One of the primary mechanisms of action for 4'-Demethylpodophyllotoxin in colorectal cancer is its interaction with the PI3K/AKT signaling pathway.[1][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[7]

Diagram of the PI3K/AKT Signaling Pathway

Caption: The PI3K/AKT signaling pathway and the inhibitory effect of 4'-Demethylpodophyllotoxin (DOP).

Studies have shown that 4'-Demethylpodophyllotoxin can inhibit the PI3K/AKT pathway, leading to the induction of apoptosis and cell cycle arrest at the G2/M phase in colorectal cancer cells.[1] Furthermore, it has been found to induce DNA damage in these cells.[1]

Experimental and Drug Discovery Workflows

The discovery and development of a natural product-based drug like 4'-Demethylpodophyllotoxin follows a structured workflow, from initial screening to preclinical studies.

Diagram of the Natural Product Drug Discovery Workflow

References

- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]

- 6. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 7. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. ijhsr.org [ijhsr.org]

- 11. WO1997021713A1 - Method for preparing 4'-demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]

The Biological Activity of 4'-Demethylpodophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Demethylpodophyllotoxin (DOP), a naturally occurring lignan (B3055560) derived from the roots and rhizomes of Podophyllum species, has garnered significant scientific interest due to its potent biological activities. As a derivative of podophyllotoxin (B1678966), it serves as a crucial intermediate in the synthesis of clinically important anticancer drugs, including etoposide (B1684455) and teniposide. This technical guide provides an in-depth overview of the biological activities of 4'-Demethylpodophyllotoxin, with a focus on its anticancer and antiviral properties. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the core signaling pathways and experimental workflows.

Core Biological Activities

4'-Demethylpodophyllotoxin exhibits a range of biological effects, most notably its potent cytotoxic and antiviral activities. These effects are primarily attributed to its ability to interfere with fundamental cellular processes, including DNA replication and cell division.

Anticancer Activity

DOP has demonstrated significant cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[1] Its anticancer effects are mediated through multiple mechanisms of action.

Mechanism of Action:

-

Topoisomerase II Inhibition: Similar to its semi-synthetic derivatives etoposide and teniposide, 4'-Demethylpodophyllotoxin can act as a topoisomerase II inhibitor.[2][3] By stabilizing the enzyme-DNA cleavage complex, it introduces double-strand breaks in DNA, ultimately leading to apoptosis.

-

Microtubule Disruption: 4'-Demethylpodophyllotoxin can also inhibit the polymerization of tubulin, the protein subunit of microtubules.[4][5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[1][6]

-

PI3K/AKT Signaling Pathway Modulation: In colorectal cancer cells, 4'-Demethylpodophyllotoxin has been shown to induce DNA damage, cell cycle arrest, and apoptosis by activating the PI3K-AKT signaling pathway.[7]

Quantitative Data on Anticancer Activity:

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 4'-Demethylpodophyllotoxin against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD1 | Colorectal Cancer | 0.1224 | [7] |

| HCT-116 | Colorectal Cancer | 0.1552 | [7] |

| HeLa | Cervical Cancer | 0.08 | [8] |

| CV-1 | Monkey Kidney Fibroblast | 0.1 | [8] |

Antiviral Activity

4'-Demethylpodophyllotoxin and its derivatives have also been investigated for their antiviral properties.

Mechanism of Action:

The precise antiviral mechanism is not as extensively studied as its anticancer effects. However, it is believed to be related to the inhibition of viral replication processes, potentially through the interference with host cell factors required for viral propagation.

Reported Antiviral Activity:

-

Analogues of 4'-O-demethylpodophyllotoxin have shown moderate activity against Human Cytomegalovirus (HCMV) and a notable selectivity for Herpes Simplex Virus-2 (HSV-2) over HSV-1.[9] However, one study reported that podophyllotoxin derivatives, including by extension 4'-Demethylpodophyllotoxin, did not show an antiviral effect against human cytomegalovirus at non-toxic concentrations.

Signaling Pathways and Experimental Workflows

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. 4'-Demethylpodophyllotoxin has been shown to modulate this pathway in colorectal cancer cells, leading to an anti-tumor effect.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. A rational design strategy of the novel topoisomerase II inhibitors for the synthesis of the 4-O-(2-pyrazinecarboxylic)-4'-demethylepipodophyllotoxin with antitumor activity by diminishing the relaxation reaction of topoisomerase II-DNA decatenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and topoisomerase II inhibition activity of 4'-demethylepipodophyllotoxin-lexitropsin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-Demethylpodophyllotoxin | CAS: 40505-27-9 | ChemNorm [chemnorm.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effects of podophyllotoxin derivatives on herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Targeting the PI3K-AKT Signaling Pathway with 4'-Demethylpodophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism by which 4'-Demethylpodophyllotoxin (DMPT), a derivative of podophyllotoxin, targets the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Dysregulation of the PI3K-AKT pathway is a common event in various cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[1][2] DMPT has emerged as a potent anti-cancer agent that exerts its effects by modulating this critical pathway.[1] This document will detail the molecular interactions, downstream cellular consequences, and provide comprehensive experimental protocols for investigating the effects of DMPT. Quantitative data from relevant studies are summarized for comparative analysis.

Introduction: The PI3K-AKT Pathway and 4'-Demethylpodophyllotoxin

The PI3K-AKT pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][3][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[4][5] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][6] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2.[4][5] Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately promoting cell survival and proliferation while inhibiting apoptosis.[7]

4'-Demethylpodophyllotoxin (DMPT) is a lignan (B3055560) compound derived from the roots of Podophyllum hexandrum and Podophyllum peltatum.[1][8] It is a derivative of podophyllotoxin, a well-known precursor to clinically used anticancer drugs like etoposide.[1][9] DMPT itself has demonstrated significant cytotoxic potential across various cancer cell lines.[1][8] Recent studies have elucidated that a key mechanism of DMPT's anti-tumor activity is its ability to inhibit the PI3K-AKT signaling pathway.[1]

Mechanism of Action: DMPT's Impact on the PI3K-AKT Pathway

DMPT exerts its anti-cancer effects by directly or indirectly inhibiting the PI3K-AKT signaling cascade, leading to a series of downstream events that culminate in cell cycle arrest and apoptosis.[1]

Inhibition of PI3K and AKT Phosphorylation

Mechanistic studies have revealed that DMPT treatment leads to a dose-dependent decrease in the phosphorylation of both PI3K and AKT.[1] By inhibiting the phosphorylation of these key kinases, DMPT effectively blocks the downstream signaling cascade.

Downstream Consequences

The inhibition of PI3K-AKT signaling by DMPT triggers several critical downstream cellular responses:

-

Cell Cycle Arrest: DMPT has been shown to induce cell cycle arrest, primarily at the G2/M phase.[1][10][11][12] This arrest is associated with the altered expression of cell cycle regulatory proteins.[10][13]

-

Induction of Apoptosis: By suppressing the pro-survival signals of the PI3K-AKT pathway, DMPT promotes apoptosis, or programmed cell death.[1][14] This is often accompanied by an increase in the expression of pro-apoptotic proteins.

-

DNA Damage Response: Evidence suggests that DMPT can also induce a DNA damage response in cancer cells, further contributing to its cytotoxic effects.[1]

Quantitative Data

The following table summarizes the cytotoxic activity of 4'-Demethylpodophyllotoxin in various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD1 | Colorectal Cancer | 0.1224 | [1] |

| HCT-116 | Colorectal Cancer | 0.1552 | [1] |

| HeLa | Cervical Cancer | 0.08 | [8] |

| CV-1 | Monkey Kidney Fibroblast | 0.1 | [8] |

Mandatory Visualizations

Caption: DMPT inhibits the PI3K-AKT pathway, blocking pro-survival signals.

Caption: Workflow for evaluating DMPT's effects on cancer cells.

Caption: DMPT's mechanism leading to tumor growth inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of 4'-Demethylpodophyllotoxin on the PI3K-AKT pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of DMPT on cancer cells and to calculate the IC50 value.[15][16][17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

4'-Demethylpodophyllotoxin (DMPT) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16][17]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[17]

-

The following day, treat the cells with various concentrations of DMPT. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 48 or 72 hours).[17]

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15][16]

-

Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15][17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

Western Blot Analysis for AKT Phosphorylation

This protocol is used to detect the levels of phosphorylated AKT (p-AKT) and total AKT in cells treated with DMPT.[5][19][20][21]

Materials:

-

Cancer cells treated with DMPT

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[19]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[19]

-

Primary antibodies (anti-p-AKT, anti-total AKT, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Lyse the treated and control cells with ice-cold RIPA buffer.[19]

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[19]

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[19]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[19]

-

Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.[19]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detect the chemiluminescent signal using an imaging system.[19]

-

Strip the membrane and re-probe for total AKT and the loading control.

-

Quantify the band intensities to determine the relative levels of p-AKT to total AKT.[19]

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to analyze the distribution of cells in different phases of the cell cycle after DMPT treatment.[22][23][24][25][26]

Materials:

-

Cancer cells treated with DMPT

-

PBS (Phosphate-Buffered Saline)

-

Propidium Iodide (PI) staining solution (containing RNase A)[22][24]

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash them with PBS.[25]

-

Fix the cells by adding them dropwise to cold 70% ethanol (B145695) while vortexing gently.[22][24]

-

Incubate the cells on ice for at least 30 minutes for fixation.[22][25]

-

Wash the cells twice with PBS to remove the ethanol.[22]

-

Resuspend the cell pellet in PI staining solution.[22]

-

Incubate for 30 minutes at room temperature in the dark.[22]

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23]

Conclusion

4'-Demethylpodophyllotoxin represents a promising therapeutic agent that effectively targets the PI3K-AKT signaling pathway in cancer cells. Its ability to inhibit key kinases in this pathway leads to potent anti-proliferative and pro-apoptotic effects. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of DMPT and to evaluate its potential in pre-clinical and clinical settings. The continued exploration of DMPT's interaction with the PI3K-AKT pathway will be crucial in developing novel and effective cancer therapies.

References

- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 10. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition by 4'-demethyl-epipodophyllotoxin 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) of human lymphoblast cultures in G2 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of hybrid 4-deoxypodophyllotoxin-5-fluorouracil compounds that inhibit cellular migration and induce cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ID [thermofisher.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. broadpharm.com [broadpharm.com]

- 19. benchchem.com [benchchem.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. vet.cornell.edu [vet.cornell.edu]

- 25. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 26. ucl.ac.uk [ucl.ac.uk]

A Technical Guide to the Cell Cycle Arrest Mechanism of 4'-Demethylpodophyllotoxin

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4'-Demethylpodophyllotoxin (DOP), a lignan (B3055560) derived from podophyllotoxin, has demonstrated significant potential as an anticancer agent.[1] Its primary mechanism of action involves the induction of cell cycle arrest, predominantly at the G2/M phase, thereby inhibiting cancer cell proliferation. This technical guide provides an in-depth analysis of the molecular pathways and mechanisms governing DOP-induced cell cycle arrest. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying signaling cascades to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism: G2/M Phase Arrest

4'-Demethylpodophyllotoxin exerts its potent anti-proliferative effects by disrupting the normal progression of the cell cycle, leading to a significant accumulation of cells in the G2/M phase.[1] This arrest prevents cells from entering mitosis, ultimately triggering apoptotic cell death. Studies on various cancer cell lines, particularly colorectal cancer (CRC), have shown that DOP's effect is both time- and dose-dependent.[1] The underlying mechanism is multifactorial, involving the modulation of key cell cycle regulatory proteins and signaling pathways.

Quantitative Data Summary

The efficacy of 4'-Demethylpodophyllotoxin in inducing cell cycle arrest has been quantified through various in vitro studies. The following tables summarize the key findings.

Table 1: Effect of 4'-Demethylpodophyllotoxin (DOP) on Cell Cycle Distribution in Colorectal Cancer Cells

| Cell Line | Treatment (DOP) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DLD1 | Control | 55.43 | 24.11 | 20.46 |

| 10 nM (24h) | 48.53 | 19.89 | 31.58 | |

| 20 nM (24h) | 36.87 | 15.68 | 47.45 | |

| HCT-116 | Control | 58.71 | 22.13 | 19.16 |

| 10 nM (24h) | 51.24 | 18.55 | 30.21 | |

| 20 nM (24h) | 40.15 | 16.23 | 43.62 |

Data extracted from a study on colorectal cancer cells, showing a dose-dependent increase in the G2/M population after 24 hours of treatment with DOP.[1]

Key Signaling Pathways

The G2/M arrest induced by 4'-Demethylpodophyllotoxin is not an isolated event but rather the culmination of its impact on several interconnected signaling pathways.

Progression from the G2 to the M phase is critically dependent on the activation of the Cyclin B1/CDK1 (also known as cdc2) complex.[2][3] This complex, often termed the mitosis-promoting factor (MPF), phosphorylates numerous substrates to initiate mitosis.[4] 4'-Demethylpodophyllotoxin and its derivatives have been shown to induce G2/M arrest by downregulating the expression of key components of this complex.[5][6] Although direct evidence for 4'-DMPD is still emerging, studies on related compounds like deoxypodophyllotoxin (B190956) show a significant reduction in Cyclin B1 and CDK1 protein levels following treatment.[6] This disruption prevents the formation of a functional MPF, thereby blocking entry into mitosis.

Recent findings indicate that 4'-Demethylpodophyllotoxin induces DNA damage in cancer cells.[1] This damage response is a crucial trigger for cell cycle checkpoint activation. The cell cycle is halted to allow for DNA repair; if the damage is too severe, apoptosis is initiated. Furthermore, mechanistic studies have revealed that DOP hinders the progression of colorectal cancer by blocking the PI3K-AKT signaling pathway, which is a central regulator of cell survival, proliferation, and cycle progression.[1] The inhibition of this pathway contributes to the overall cytotoxic and cell cycle arrest effects of the compound.

References

- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stable gene silencing of cyclin B1 in tumor cells increases susceptibility to taxol and leads to growth arrest in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of the cell cycle arrest and CT DNA interaction properties of 4β-amino-4'-O-demethyl-4-deoxypodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into 4'-Demethylpodophyllotoxin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

4'-Demethylpodophyllotoxin (DMPT), a naturally occurring lignan, has emerged as a significant scaffold in the development of potent anticancer agents. Its derivatives have demonstrated a wide spectrum of cytotoxic activities against various cancer cell lines, primarily by interfering with tubulin polymerization and modulating critical cellular signaling pathways. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DMPT, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to aid in the rational design of next-generation chemotherapeutics.

Core Structure-Activity Relationships: The Blueprint for Potency

The anticancer activity of DMPT derivatives is intricately linked to their chemical architecture. Modifications at key positions on the podophyllotoxin (B1678966) backbone can dramatically influence their potency and mechanism of action.

The C-4 position has been a primary focus for structural modifications. The introduction of various substituents at this position has been extensively explored to enhance anticancer activity and overcome drug resistance.[1] For instance, the addition of aminoalkylcarbamate chains at the C-4 position of 4'-demethylepipodophyllotoxin (B1664165) has yielded compounds with potent cytotoxic activity, some even surpassing that of the widely used anticancer drug, etoposide (B1684455) (VP-16).[2] Furthermore, the synthesis of 4β-N-substituted-5-FU-4'-demethylepipodophyllotoxin derivatives has resulted in compounds with significant cytotoxicity against leukemia (HL-60) and lung cancer (A-549) cell lines.[3]

Another critical determinant of activity is the 4'-hydroxyl group on the E ring. This functional group is considered essential for the topoisomerase II inhibitory activity observed in many potent derivatives like etoposide.[4][5] The demethylation of podophyllotoxin at this position to yield DMPT is a crucial step in creating derivatives that act as topoisomerase II poisons rather than solely as tubulin polymerization inhibitors.[6] The presence of a free 4'-hydroxyl group generally enhances the activity of these derivatives.

The stereochemistry of the lactone ring also plays a role in the biological activity. The natural configuration is generally preferred for optimal cytotoxicity. However, modifications to the lactone ring, such as shifting the carbonyl group, have been investigated to create novel analogs with altered activity profiles.[2]

Quantitative Analysis of Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 4'-Demethylpodophyllotoxin derivatives against a range of human cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

Table 1: Cytotoxic Activity of C-4 Modified 4'-Demethylepipodophyllotoxin Derivatives

| Compound | R Group at C-4 | Cell Line | IC50 (µM) | Reference |

| 9g | -N-substituted-phenylalanine 5-Fu pentyl ester | HL-60 | 0.04 | [3] |

| A-549 | <0.01 | [3] | ||

| 13a | - (N-(2-(N',N'-dimethylaminoethyl)))carbamate | L1210 | 10-20 fold higher than VP-16 | [7] |

| 27a | -(N-(2-(N',N'-dimethylaminoethyl)))carbamate (with modified lactone) | L1210 | 10-20 fold higher than VP-16 | [7] |

| 7d | -aryloxyacetanilide moiety | MGC-803 | Sub to low micromolar | [8] |

| BN 58705 | -o-butanoyl | Various human tumor cell lines | 100- to 1000-fold lower than Adriamycin or cisplatin | [9] |

Table 2: Cytotoxic Activity of Podophyllotoxin Sulfamate Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2 | MCF7 | 0.648 ± 0.087 | [10] |

| A2780 | 0.729 ± 0.363 | [10] | |

| HT29 | 1.343 ± 0.637 | [10] | |

| 3 | MCF7 | 0.150 ± 0.060 | [10] |

| A2780 | 0.179 ± 0.010 | [10] | |

| HT29 | 0.222 ± 0.098 | [10] |

Key Signaling Pathways and Mechanisms of Action

4'-Demethylpodophyllotoxin and its derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting tubulin dynamics and modulating critical signaling pathways involved in cell survival and proliferation.

Inhibition of Tubulin Polymerization

DMPT is a potent inhibitor of microtubule assembly.[6][11] It binds to the colchicine (B1669291) binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis.[9] The crystal structure of 4'-demethylepipodophyllotoxin in complex with tubulin has provided a detailed understanding of the interactions at the colchicine binding site, offering a rationale for the design of new derivatives.[12]

Modulation of the PI3K/AKT Signaling Pathway

Recent studies have revealed that DMPT can also exert its anticancer effects by targeting the PI3K/AKT signaling pathway.[13] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. DMPT has been shown to inhibit the PI3K/AKT pathway, leading to the induction of DNA damage, cell cycle arrest, and apoptosis in colorectal cancer cells.[13]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the structure-activity relationship of 4'-Demethylpodophyllotoxin derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Human cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

4'-Demethylpodophyllotoxin derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the DMPT derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10][14]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Human cancer cell lines

-

6-well plates

-

DMPT derivatives

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with DMPT derivatives for the desired time period.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.[15]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>97% pure)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

DMPT derivatives

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Procedure (Absorbance-based):

-

On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and the DMPT derivative at various concentrations in general tubulin buffer.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a spectrophotometer set to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.[16][17][18][19][20]

Procedure (Fluorescence-based):

-

The procedure is similar to the absorbance-based assay, but includes a fluorescent reporter that binds to microtubules.

-

The reaction is monitored by measuring the increase in fluorescence intensity over time.[16]

Conclusion

4'-Demethylpodophyllotoxin continues to be a highly valuable scaffold in the quest for novel and more effective anticancer drugs. A thorough understanding of its structure-activity relationship is paramount for the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key SAR principles, quantitative cytotoxicity data, and essential experimental protocols to support ongoing research and development in this promising area of medicinal chemistry. The strategic modification of the DMPT core, guided by the principles outlined herein, holds the potential to yield the next generation of clinically successful chemotherapeutic agents.

References

- 1. Recent progress on C-4-modified podophyllotoxin analogs as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. 4'-Demethylepipodophyllotoxin | CAS:6559-91-7 | Manufacturer ChemFaces [chemfaces.com]

- 7. Synthesis and biological study of a new series of 4'-demethylepipodophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 4'-demethyl-4-deoxypodophyllotoxin derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aaup.edu [aaup.edu]

- 11. CAS 6559-91-7 | 4'-Demethylepipodophyllotoxin [phytopurify.com]

- 12. Structure of 4'-demethylepipodophyllotoxin in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT (Assay protocol [protocols.io]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. abscience.com.tw [abscience.com.tw]

- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 20. sigmaaldrich.com [sigmaaldrich.com]

4'-Demethylpodophyllotoxin derivatives synthesis and rationale

The C-4 hydroxyl group of 4'-demethylepipodophyllotoxin (B1664165) is the primary site for modification. Below are general and specific protocols for the synthesis of major classes of derivatives.

General Workflow for the Synthesis of 4'-Demethylpodophyllotoxin Derivatives

In Vitro Cytotoxicity of 4'-Demethylpodophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethylpodophyllotoxin (DMP), a lignan (B3055560) isolated from the roots and rhizomes of Podophyllum species, is a potent cytotoxic agent with significant anti-cancer properties. As a derivative of podophyllotoxin (B1678966), DMP has garnered considerable interest in the field of oncology for its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro cytotoxicity of DMP, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate its effects.

Quantitative Cytotoxicity Data

The cytotoxic potential of 4'-Demethylpodophyllotoxin and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following table summarizes the IC50 values of DMP and related compounds in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4'-Demethylpodophyllotoxin (DOP) | DLD1 | Colorectal Cancer | 0.1224 | |

| 4'-Demethylpodophyllotoxin (DOP) | HCT-116 | Colorectal Cancer | 0.1552 | |

| 4'-Demethylpodophyllotoxin | HeLa | Cervical Cancer | 0.08 | [1] |

| 4'-Demethylpodophyllotoxin | CV-1 | Monkey Kidney Fibroblast | 0.1 | [1] |

| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | HL-60 | Promyelocytic Leukemia | 0.04 | [2] |

| 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | A-549 | Lung Cancer | <0.01 | [2] |

| Deoxypodophyllotoxin (DPT) | QBC939 (48h) | Cholangiocarcinoma | 0.779 | [3] |

| Deoxypodophyllotoxin (DPT) | RBE (48h) | Cholangiocarcinoma | 0.726 | [3] |

Mechanism of Action

4'-Demethylpodophyllotoxin exerts its cytotoxic effects through a multi-faceted mechanism primarily involving the induction of cell cycle arrest and apoptosis. These processes are mediated by the modulation of key cellular signaling pathways.

Cell Cycle Arrest

DMP and its analogues have been shown to induce cell cycle arrest, predominantly at the G2/M phase.[4] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The mechanism involves the regulation of key cell cycle checkpoint proteins. For instance, some derivatives have been shown to modulate the expression of cyclin A, cyclin B1, CDK1, and cdc25c.[4]

Induction of Apoptosis

A primary mechanism of DMP-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways. Evidence suggests that DMP and its derivatives can:

-

Activate the PI3K/AKT Signaling Pathway: DMP has been shown to exert its anticancer effects by modulating the PI3K/AKT pathway, which plays a crucial role in cell growth, proliferation, and survival.[5]

-

Induce DNA Damage: The compound can cause DNA damage, a key trigger for apoptosis.

-

Modulate Apoptotic Proteins: Treatment with DMP derivatives can lead to the activation of pro-apoptotic proteins like p53 and Bax, and the activation of caspases, which are key executioners of apoptosis.[6]

-

Generate Reactive Oxygen Species (ROS): The production of ROS can lead to cellular stress and trigger apoptotic pathways.[7]

-

Inhibit Topoisomerase II: Similar to other podophyllotoxin derivatives like etoposide, DMP can inhibit topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA strand breaks and apoptosis.[8][9]

Signaling Pathways

The cytotoxic effects of 4'-Demethylpodophyllotoxin are orchestrated through complex signaling networks. The following diagrams illustrate the key pathways involved.

Caption: General experimental workflow for assessing the in vitro cytotoxicity of 4'-Demethylpodophyllotoxin.

Caption: Simplified PI3K/Akt signaling pathway modulated by 4'-Demethylpodophyllotoxin.

Caption: Intrinsic apoptosis pathway induced by 4'-Demethylpodophyllotoxin leading to programmed cell death.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro cytotoxicity. The following sections provide step-by-step protocols for key experiments.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4'-Demethylpodophyllotoxin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with 4'-Demethylpodophyllotoxin as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-